4-Chloro-8-methoxycinnoline
Description
Overview of Cinnoline (B1195905) Heterocycles in Medicinal Chemistry and Materials Science
Cinnoline (1,2-benzodiazine) and its derivatives are a class of bicyclic heteroaromatic compounds that have garnered considerable attention due to their diverse biological activities and applications in materials science. iosrjournals.orgresearchgate.net In the realm of medicinal chemistry, the cinnoline nucleus is a key component in a variety of pharmacologically active agents. These compounds have shown a broad spectrum of activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties. researchgate.netresearchgate.net The arrangement of nitrogen atoms in the cinnoline ring system influences its electronic properties and ability to interact with biological targets. thieme-connect.de
In materials science, the rigid, planar structure of the cinnoline core, combined with its electronic characteristics, makes it a valuable building block for the synthesis of novel organic materials. These materials can exhibit interesting photophysical properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net
Rationale for Investigating 4-Chloro-8-methoxycinnoline
The strategic placement of substituents on the cinnoline scaffold can significantly modulate its chemical and biological properties. Halogenated derivatives, particularly those containing chlorine, are of special interest. The introduction of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. Furthermore, the chloro group is an excellent leaving group, making it a versatile handle for further chemical modifications through nucleophilic substitution reactions. researchgate.netmdpi.com
Similarly, the incorporation of an alkoxy group, such as a methoxy (B1213986) group, can have a profound impact on a molecule's properties. The methoxy group is an electron-donating group that can influence the electron density of the aromatic system, thereby affecting its reactivity and interaction with biological targets. It can also participate in hydrogen bonding, which is crucial for molecular recognition processes. The presence of both a chloro and a methoxy group on the cinnoline ring, as in this compound, presents a unique combination of electronic and steric properties that are worthy of investigation.
Scope of the Research
The investigation into this compound primarily encompasses its synthesis, characterization, and exploration of its chemical reactivity and potential biological significance. The synthesis would likely involve a multi-step process, starting from a substituted aniline (B41778) precursor, followed by diazotization and cyclization to form the cinnoline core. Subsequent chlorination and methoxylation steps would lead to the final product.
Characterization of the synthesized compound is crucial to confirm its structure and purity. This typically involves a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The chemical reactivity of this compound is of significant interest, particularly the nucleophilic substitution reactions at the C4 position. Studying these reactions allows for the synthesis of a diverse range of derivatives, which can then be screened for various biological activities. While direct biological data on this compound is limited in publicly available literature, the known activities of other substituted cinnolines provide a strong impetus for its investigation as a potential scaffold for the development of new therapeutic agents.
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 817209-48-6 | bldpharm.comchemscene.comchemicalbook.com |
| Molecular Formula | C₉H₇ClN₂O | bldpharm.comchemscene.com |
| Molecular Weight | 194.62 g/mol | bldpharm.comchemscene.com |
Table 2: Spectroscopic Data for Cinnoline Derivatives (General)
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm). Protons of the methoxy group would appear as a singlet in the upfield region (δ 3.5-4.5 ppm). |
| ¹³C NMR | Aromatic carbons resonate in the range of δ 110-160 ppm. The carbon of the methoxy group would appear around δ 55-65 ppm. |
| IR Spectroscopy | Characteristic peaks for C-Cl stretching (around 700-800 cm⁻¹), C-O-C stretching (around 1000-1300 cm⁻¹), and C=N stretching (around 1600 cm⁻¹) would be expected. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). |
Structure
3D Structure
Properties
CAS No. |
817209-48-6 |
|---|---|
Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-8-methoxycinnoline |
InChI |
InChI=1S/C9H7ClN2O/c1-13-8-4-2-3-6-7(10)5-11-12-9(6)8/h2-5H,1H3 |
InChI Key |
GONYAWZDHYGLAS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=NC=C2Cl |
Canonical SMILES |
COC1=CC=CC2=C1N=NC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 8 Methoxycinnoline and Analogous Structures
Classical and Contemporary Approaches to Cinnoline (B1195905) Ring Formation
The foundational cinnoline scaffold can be assembled through several distinct cyclization strategies. These methods leverage different precursors and reaction conditions to generate the bicyclic diazine system.
The Richter cinnoline synthesis, first reported in 1883, is a classical method for forming the cinnoline ring. wikipedia.orgdrugfuture.com The traditional reaction involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes cyclization to yield a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org Subsequent decarboxylation and reductive removal of the hydroxyl group produce the parent cinnoline heterocycle. wikipedia.org
Modern variations of this reaction have been developed to improve yields and expand the substrate scope. A significant variant involves the cyclization of ortho-ethynylarenediazonium salts or, more conveniently, their triazene-masked precursors. nih.govresearchgate.netmdpi.com The use of 2-ethynylaryltriazenes allows for the formation of 4-halocinnolines in high yields. nih.govmdpi.com For instance, the cyclization of 2-ethynyl-4-aryltriazenes can produce 4-bromo-6-arylcinnolines, which are versatile intermediates for further functionalization. nih.govmdpi.com This approach is tolerant of various functional groups on the aryl moiety. nih.govmdpi.com
The conventional Richter cyclization often involves diazotization of 2-alkynylanilines with aqueous HX (where X is a halogen like Br or Cl) and sodium nitrite, leading to a spontaneous ring closure that can produce a mixture of 4-halocinnoline and 4-cinnolinone products. researchgate.net
Table 1: Overview of Richter Cyclization and Variants
| Reaction Name | Precursor | Key Reagents | Product Type | Citation |
| Classical Richter Synthesis | o-Aminoarylpropiolic acid | Diazotizing agent (e.g., NaNO₂) | 4-Hydroxycinnoline-3-carboxylic acid | wikipedia.orgdrugfuture.com |
| Richter-type Cyclization | ortho-Ethynylarenediazonium salts | HX (aq), NaNO₂ | 4-Halocinnolines, 4-Cinnolinones | researchgate.net |
| Richter-type Cyclization Variant | 2-Ethynylaryltriazenes | Acid | 4-Halocinnolines | nih.govmdpi.com |
Palladium-catalyzed reactions have emerged as powerful tools for C-C and C-N bond formation in the synthesis of heterocyclic systems, including cinnolines. researchgate.net These methods often proceed under mild conditions with high efficiency.
One prominent strategy is the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes, which yields 3,4-disubstituted cinnolines in moderate to good yields. researchgate.net This reaction is compatible with a range of functional groups. researchgate.net Another advanced approach involves a Pd(II)-catalyzed C-H activation of 1-arylindazolones followed by an oxidative [4+2] annulation with allenoates. nih.govacs.org This protocol allows for the regiodivergent synthesis of different cinnoline-fused indazolone isomers depending on the solvent used (acetic acid or dioxane). nih.govacs.org
Furthermore, a highly efficient palladium-catalyzed cascade annulation of pyrazolones and aryl iodides has been developed to access various benzo[c]cinnoline (B3424390) derivatives. acs.org This one-pot, dual C-H activation strategy proceeds with good functional group tolerance. acs.org
Table 2: Selected Palladium-Catalyzed Cinnoline Syntheses
| Precursors | Catalyst/Reagents | Product | Key Features | Citation |
| 2-Iodophenyltriazenes, Internal Alkynes | Palladium catalyst | 3,4-Disubstituted Cinnolines | Good functional group compatibility | researchgate.net |
| 1-Arylindazolones, Allenoates | Pd(II) catalyst | Cinnoline-fused Indazolones | Regiodivergent, mild, aerobic conditions | nih.govacs.org |
| Pyrazolones, Aryl Iodides | Palladium catalyst, Pyridine-type ligand | Benzo[c]cinnoline Derivatives | One-pot dual C-H activation | acs.org |
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. Several such strategies have been applied to the synthesis of cinnoline derivatives.
A transition-metal-free multicomponent coupling cyclization has been developed involving arynes, tosylhydrazine, and α-bromo ketones. researchgate.netacs.org This reaction proceeds via a formal [2+2+2] cycloaddition, forming two C-N bonds and one C-C bond in a single step under mild conditions. acs.org Another example is a one-pot, three-component reaction of arylglyoxals with 1,3-cyclohexanedione (B196179) or dimedone in the presence of hydrazine (B178648) hydrate, which regioselectively produces substituted 7,8-dihydrocinnolin-5(6H)-ones in moderate to good yields. researchgate.netresearchgate.net
Additionally, a novel transition-metal-free intramolecular redox cyclization has been reported for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. rsc.org
Targeted Synthesis of 4-Chloro-8-methoxycinnoline and Related Isomers
The specific synthesis of this compound requires precise control over the introduction of the chloro and methoxy (B1213986) substituents onto the cinnoline core. This involves strategic precursor design and carefully chosen chemical transformations.
The introduction of a chlorine atom, particularly at the C4 position, is often achieved through nucleophilic substitution of a suitable leaving group or by using a chlorinating agent on a precursor molecule. For instance, the halogen atom at the C4 position in 4-halocinnolines, often synthesized via Richter-type cyclizations, is activated and can be substituted by various nucleophiles. nih.govresearchgate.net The synthesis of 4-chloro-8-methylquinolin-2(1H)-one from a dichloroquinoline precursor via acid hydrolysis highlights a potential strategy that could be analogous for cinnoline systems. mdpi.com A common method for introducing a chloro group is the treatment of a corresponding hydroxy-cinnoline with a chlorinating agent like phosphorus oxybromide or phosphorus oxychloride. ijper.org
The methoxy group at the C8 position is typically introduced by utilizing a precursor that already contains a methoxy group on the aniline-derived portion of the molecule. For example, the synthesis of 4-(4-(3-chlorophenyl)piperazin-1-yl)-8-methoxycinnoline was achieved starting from the commercially available 4-bromo-8-methoxycinnoline. nih.gov This indicates that a key intermediate, 4-bromo- or this compound, can be synthesized and used for further derivatization. The synthesis of various methoxy-substituted cinnoline derivatives has been reported where the methoxy group was present on the initial phenyl ring. nih.gov
The design of precursors is critical for the regioselective synthesis of substituted cinnolines. The synthesis of the target compound, this compound, would logically start from a precursor such as a substituted aniline (B41778) or a related derivative that contains a methoxy group at the appropriate position.
A plausible synthetic route could involve a substituted aniline, like 2-amino-3-methoxy-substituted precursor, which undergoes a cyclization reaction to form the 8-methoxycinnoline (B12955168) core. For example, the synthesis of various cinnoline derivatives has been achieved by reacting different substituted anilines with 3-benzoyl trifluoro acetone (B3395972) in the presence of polyphosphoric acid after diazotization. jocpr.com
Based on available literature, a key intermediate is often a 4-halo-8-methoxycinnoline. nih.gov The synthesis of 4-bromo-8-methoxycinnoline, for example, would likely involve a Richter-type cyclization of a triazene (B1217601) derived from an appropriately substituted 2-ethynyl-3-methoxyaniline. Following the formation of the 8-methoxycinnolin-4-ol via cyclization, treatment with a chlorinating agent like POCl₃ would yield the desired this compound.
Chemical Reactivity and Mechanistic Studies of 4 Chloro 8 Methoxycinnoline Derivatives
Nucleophilic Substitution Reactions at the C-4 Position
The chlorine atom at the C-4 position of the cinnoline (B1195905) ring is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of functionalizing the cinnoline system. The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on the electron-poor carbon atom, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride leaving group. researchgate.net The presence of the nitrogen atoms in the ring enhances the electrophilicity of the carbon atoms, facilitating these substitution reactions. researchgate.net
The displacement of the 4-chloro group by oxygen-based nucleophiles, such as alkoxides, is a fundamental transformation. For instance, the reaction of 4-chlorocinnolines with methoxide (B1231860) ions is a known process. researchgate.net While specific studies on 4-chloro-8-methoxycinnoline are not extensively detailed in the provided literature, the reactivity of the closely related 4-chlorocinnoline (B183215) suggests that it readily undergoes substitution with alkoxides like sodium methoxide to yield the corresponding 4-methoxycinnoline (B1346487). The reaction of 4-chloro-2,6-dimethoxypyrimidine (B129315) with nucleophiles further supports the feasibility of such transformations on related diazine systems. researchgate.net The methoxy (B1213986) group at the C-8 position in the target molecule is expected to have a minor electronic influence on the C-4 position's reactivity towards these nucleophiles.
Nitrogen-based nucleophiles, including primary and secondary amines, readily displace the C-4 chloro substituent. Studies on cinnoline N-oxides and their chloro derivatives have shown reactions with alkylamines, leading to 3-alkylaminocinnolines, highlighting the reactivity of the cinnoline core towards amination. researchgate.net In a more direct analogy, the reaction of 4-chloroquinolines with amines is a well-established method for synthesizing 4-aminoquinoline (B48711) derivatives. researchgate.netmdpi.com For example, 4-chloroquinolines react with 1,2,4-triazole (B32235) to form 4-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net It is anticipated that this compound would react similarly with various amines, hydrazines, and other nitrogen nucleophiles to afford the corresponding 4-substituted amino-8-methoxycinnolines. researchgate.netmdpi.com
Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles on Related Chloro-Heterocycles
| Starting Material | Nucleophile | Product | Reference |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648) | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-thione | mdpi.com |
| Cinnoline N(2)-oxide | Primary/Secondary Amines | 3-Alkylaminocinnolines | researchgate.net |
| 4-Chloroquinolines | 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |
The C-4 chloro group can also be substituted by sulfur-based nucleophiles. Reactions involving thiols and their corresponding thiolates are expected to proceed efficiently. For example, the interaction of 2-methyl-4-chloro-8-methoxyquinoline with various S-nucleophiles leads to the formation of substituted quinolinyl sulfides. ysu.am This demonstrates the viability of the C-S bond formation at the 4-position of a related heterocyclic system. ysu.am The reaction of 4-chloro-8-methylquinolin-2(1H)-one to form 4-sulfanyl derivatives further corroborates this reactivity pattern. mdpi.com Therefore, this compound is expected to react with thiols, such as thiophenol or alkyl thiols, in the presence of a base to yield the corresponding 4-thioether-8-methoxycinnoline derivatives.
Directed Metalation and Organometallic Transformations
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgorganic-chemistry.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The methoxy group (-OMe) on the this compound scaffold can act as a DMG. researchgate.net
The methoxy group at the C-8 position effectively directs metalation to the C-7 position of the cinnoline ring. Studies on the metalation of 4-methoxycinnoline have shown that lithiation occurs regioselectively. researchgate.netresearchgate.net The use of sterically hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is often employed to achieve efficient and clean deprotonation. researchgate.netuni-muenchen.de
Furthermore, magnesiation using TMP-magnesium bases (TMPMgCl·LiCl) has also been successfully applied to the cinnoline scaffold, allowing for functionalization under milder conditions compared to traditional lithiation. uni-muenchen.deresearchgate.net These magnesiated intermediates can then react with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. The metalation of the benzene (B151609) moiety of various cinnolines has been shown to occur at the C-8 peri-position, leading to the synthesis of 4,8-diarylbenzodiazines after subsequent cross-coupling reactions. researchgate.net For this compound, the 8-methoxy group would direct deprotonation to the C-7 position.
Table 2: Directed Metalation of Cinnoline Derivatives
| Substrate | Reagent | Position of Metalation | Subsequent Reaction/Product | Reference |
| 4-Methoxycinnoline | Lithium Amide Base (e.g., LTMP) | C-8 (directed by N1) or C-3 | Functionalization at the lithiated position | researchgate.netresearchgate.net |
| Cinnoline Scaffold | TMPMgCl·LiCl | Varies based on substituents | Formation of functionalized Grignard reagents | uni-muenchen.deresearchgate.net |
| 4-Chlorocinnoline | LTMP | C-3 | Reaction with electrophiles like iodine | researchgate.netresearchgate.net |
Halogen-lithium exchange is another key organometallic transformation, typically occurring at low temperatures with alkyllithium reagents like n-butyllithium or tert-butyllithium. thieme-connect.deresearchgate.net This reaction is generally faster for heavier halogens (I > Br > Cl). princeton.edu While aryl chlorides are often reluctant to undergo this exchange, it can be facilitated under specific conditions. thieme-connect.de
In the context of this compound, a halogen-lithium exchange at the C-4 position would generate a 4-lithiated cinnoline intermediate. However, a competing reaction is the directed ortho-metalation at the C-7 position, guided by the C-8 methoxy group. The outcome would depend on the specific reagents and reaction conditions. For instance, studies on 4-iodo-3-methoxycinnoline have demonstrated a successful halogen-metal exchange reaction using lithium metal. thieme-connect.de The resulting lithiated species can then be trapped with electrophiles like benzaldehyde (B42025) or diphenyl disulfide. thieme-connect.de Given the lower reactivity of the C-Cl bond compared to a C-I bond towards exchange, direct lithiation at C-7 is often the more probable pathway for this compound when using strong bases. researchgate.netprinceton.edu
Cross-Coupling Reactions on Halogenated Cinnolines
The halogen atom at the C-4 position of the this compound scaffold provides a reactive site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of functionalized cinnoline derivatives. The reactivity of the C-4 chloro substituent is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom (N-1) in the cinnoline ring system. mdpi.com
Common cross-coupling reactions applicable to this compound include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-cinnoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a versatile method for forming new carbon-carbon bonds. wikipedia.orgpreprints.org For instance, the coupling of a halogenated heterocycle like this compound with an arylboronic acid would yield an aryl-substituted cinnoline. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. nih.govresearchgate.net Modern advancements in catalyst design, such as the use of highly active phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have expanded the scope and efficiency of Suzuki-Miyaura couplings, even with less reactive aryl chlorides. nih.gov
| Catalyst System | Coupling Partner | Product | Yield (%) |
| Pd(OAc)2 / Phosphine Ligand | Arylboronic Acid | 4-Aryl-8-methoxycinnoline | Varies |
| Pd(dba)2 / NHC Ligand | Alkylboronic Ester | 4-Alkyl-8-methoxycinnoline | Varies |
Table 1: Representative Suzuki-Miyaura reaction conditions for the functionalization of a chloro-heterocycle. The specific yields for this compound would require experimental determination.
Heck Reaction: The Heck reaction facilitates the coupling of the chloro-cinnoline with an alkene to form a substituted alkene. organic-chemistry.org This reaction typically employs a palladium catalyst, a base, and often a phosphine ligand. organic-chemistry.orgbeilstein-journals.org The reaction of this compound with an alkene like styrene, for example, would result in the formation of a styryl-cinnoline derivative. The stereochemical outcome of the Heck reaction is often highly controlled, predominantly yielding the trans isomer. organic-chemistry.org
| Catalyst | Alkene | Base | Product |
| Pd(OAc)2 | Styrene | Triethylamine | (E)-8-methoxy-4-styrylcinnoline |
| PdCl2 | Acrylate | K2CO3 | (E)-Alkyl 3-(8-methoxycinnolin-4-yl)acrylate |
Table 2: Illustrative Heck reaction parameters for the arylation of alkenes with a chloro-heterocycle. Specific conditions for this compound may vary.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds, coupling the chloro-cinnoline with a primary or secondary amine. wikipedia.orgscienceopen.com This reaction is instrumental in the synthesis of various amino-cinnoline derivatives, which are of significant interest in pharmaceutical research. beilstein-journals.org The development of sterically hindered and electron-rich phosphine ligands has been pivotal in advancing the scope and efficiency of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.orgchemrxiv.org
| Ligand | Amine | Base | Product |
| XPhos | Aniline (B41778) | NaOtBu | N-phenyl-8-methoxycinnolin-4-amine |
| RuPhos | Piperidine | K3PO4 | 8-methoxy-4-(piperidin-1-yl)cinnoline |
Table 3: Examples of ligand and base combinations for the Buchwald-Hartwig amination of a chloro-heterocycle. The optimal conditions for this compound would need to be experimentally determined.
Electrophilic Aromatic Substitution Patterns on the Benzenoid Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. uomustansiriyah.edu.iqbyjus.com In the case of this compound, the benzenoid ring is substituted with a methoxy group at the C-8 position. The directing and activating/deactivating effects of this substituent, along with the influence of the fused heterocyclic ring, govern the regioselectivity of electrophilic attack.
The methoxy group (-OCH3) is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgmasterorganicchemistry.com This donation stabilizes the carbocation intermediate (arenium ion) formed during the electrophilic attack, particularly when the attack occurs at the positions ortho or para to the methoxy group. wikipedia.orgdalalinstitute.com
In the 8-methoxycinnoline (B12955168) system, the positions ortho and para to the methoxy group are C-7 and C-5, respectively. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur preferentially at these positions.
Position C-7 (ortho): This position is activated by the methoxy group.
Position C-5 (para): This position is also activated by the methoxy group.
Position C-6: This position is meta to the methoxy group and is therefore less activated.
The heterocyclic cinnoline ring itself is generally considered to be electron-deactivating towards electrophilic attack on the fused benzene ring, due to the electronegativity of the nitrogen atoms. However, the strong activating effect of the methoxy group typically dominates the directing effects. libretexts.org Therefore, the primary sites of substitution will be C-5 and C-7. The precise ratio of substitution at these positions can be influenced by steric hindrance and the specific reaction conditions.
| Electrophilic Reagent | Expected Major Product(s) |
| HNO3/H2SO4 (Nitration) | 4-Chloro-8-methoxy-5-nitrocinnoline and 4-Chloro-8-methoxy-7-nitrocinnoline |
| Br2/FeBr3 (Bromination) | 5-Bromo-4-chloro-8-methoxycinnoline and 7-Bromo-4-chloro-8-methoxycinnoline |
| SO3/H2SO4 (Sulfonation) | This compound-5-sulfonic acid and this compound-7-sulfonic acid |
Table 4: Predicted outcomes of electrophilic aromatic substitution on the benzenoid ring of this compound.
Tautomerism and Isomerization Phenomena
While this compound itself does not exhibit significant tautomerism, its derivatives, particularly those where the chloro group at the C-4 position is replaced by a hydroxyl group, can undergo tautomerization. vulcanchem.com The resulting 4-hydroxy-8-methoxycinnoline (B184827) exists in a tautomeric equilibrium between the enol form (4-hydroxy-8-methoxycinnoline) and the keto form (8-methoxycinnolin-4(1H)-one). researchgate.net
This phenomenon is analogous to the well-studied keto-enol tautomerism observed in 4-hydroxyquinolines and other related heterocyclic systems. researchgate.netnih.gov The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring system. sonar.chbeilstein-journals.org In many similar heterocyclic systems, the keto tautomer is the predominant form in the solid state and in various solvents. researchgate.netnih.gov
The presence of different tautomeric forms can significantly impact the chemical reactivity and biological activity of the molecule. For instance, the alkylation of 4-hydroxycinnolines can occur at either the nitrogen or the oxygen atom, leading to different isomeric products depending on the dominant tautomer and the reaction conditions. researchgate.net
| Tautomeric Form | Structure | Key Features |
| Enol Form | 4-Hydroxy-8-methoxycinnoline | Aromatic, contains a hydroxyl group. |
| Keto Form | 8-Methoxycinnolin-4(1H)-one | Contains a carbonyl group and an N-H bond. |
Table 5: Tautomeric forms of 4-hydroxy-8-methoxycinnoline.
Advanced Spectroscopic and Structural Characterization of 4 Chloro 8 Methoxycinnoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 4-Chloro-8-methoxycinnoline, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques provides a comprehensive insight into its connectivity and conformation.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group. The aromatic region will display a set of multiplets characteristic of the substituted cinnoline (B1195905) ring system. Based on the analysis of related cinnoline derivatives, the protons on the benzene (B151609) ring portion (C5, C6, C7) and the pyridazine (B1198779) ring (C3) will resonate at specific chemical shifts influenced by the electron-withdrawing chloro and electron-donating methoxy substituents. holzer-group.atresearchgate.net The methoxy protons are expected to appear as a sharp singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum provides crucial information about the carbon framework. The chemical shifts of the carbon atoms in the cinnoline core are sensitive to the nature and position of substituents. holzer-group.at The carbon attached to the chlorine atom (C4) and the carbon bearing the methoxy group (C8) will show significant shifts from the parent cinnoline. The carbonyl-like carbon in the cinnolin-4(1H)-one tautomer of related hydroxycinnolines shows a characteristic downfield shift, which helps in differentiating between tautomeric forms. holzer-group.at For this compound, the carbon signals can be assigned based on established data for substituted quinolines and cinnolines, and further confirmed by 2D NMR experiments. rsc.orgrsc.org
¹⁵N NMR spectroscopy offers direct information about the electronic environment of the nitrogen atoms within the cinnoline ring. The chemical shifts of N1 and N2 are highly sensitive to substituent effects and tautomeric equilibria. holzer-group.atresearchgate.net In related heterocyclic systems like pyridazines, ¹⁵N NMR has been instrumental in understanding the electronic structure. researchgate.net For this compound, the ¹⁵N chemical shifts would provide valuable data on the electron density at the nitrogen centers, influenced by the chloro and methoxy groups.
Conformational analysis, particularly concerning the orientation of the methoxy group relative to the cinnoline ring, can be inferred from through-space interactions observed in 2D NMR experiments like NOESY. beilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data from analogous compounds and may vary from experimental values.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 8.5 - 9.0 | - |
| C3 | - | 145 - 150 |
| C4 | - | 140 - 145 |
| H5 | 7.2 - 7.6 | - |
| C5 | - | 115 - 120 |
| H6 | 7.0 - 7.4 | - |
| C6 | - | 120 - 125 |
| H7 | 7.6 - 8.0 | - |
| C7 | - | 125 - 130 |
| C8 | - | 155 - 160 |
| C4a | - | 120 - 125 |
| C8a | - | 148 - 152 |
| OCH₃ | 3.9 - 4.1 | 55 - 60 |
Two-dimensional NMR techniques are pivotal in confirming the structural assignments of this compound. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms, confirming the C-H connectivities. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly powerful, revealing long-range (2-3 bond) correlations between protons and carbons. researchgate.net For instance, HMBC would show correlations from the methoxy protons to the C8 carbon, and from the aromatic protons to various quaternary and protonated carbons, thereby unambiguously establishing the substitution pattern. researchgate.netnih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to probe through-space proximity of protons. beilstein-journals.org This is especially useful for determining the preferred conformation, for example, by observing correlations between the methoxy protons and the proton at the C7 position.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the method of choice for the accurate mass determination of this compound. researchgate.net This technique allows for the determination of the molecular formula with high precision by providing the exact mass of the molecular ion, typically observed as the protonated species [M+H]⁺. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the M peak.
Table 2: ESI-HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Elemental Composition |
| [C₉H₇ClN₂O + H]⁺ | 195.0325 | To be determined | C₉H₈ClN₂O |
A plausible fragmentation pathway for this compound under mass spectrometric conditions would likely involve initial cleavages such as the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a chlorine radical (•Cl). orgchemboulder.comlibretexts.orgslideshare.net Subsequent fragmentation could involve the loss of neutral molecules like carbon monoxide (CO) or nitrogen (N₂), characteristic of heterocyclic systems. researchgate.net The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR spectrum is expected to show characteristic absorption bands for the C-O stretching of the methoxy group, C-Cl stretching, and various aromatic C-H and C=C/C=N stretching vibrations. nih.gov The Raman spectrum, being complementary to IR, would be particularly sensitive to the vibrations of the non-polar bonds and the aromatic ring system. lippertt.ch Theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of the observed vibrational frequencies to specific molecular motions. nih.govresearchgate.net
Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound (Note: These are estimated values based on data from analogous compounds and may vary from experimental values.)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Methoxy C-H Stretch | 2950 - 2850 | 2950 - 2850 |
| C=N Stretch (Cinnoline Ring) | 1620 - 1580 | 1620 - 1580 |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| Methoxy C-O Stretch | 1250 - 1200 | 1250 - 1200 |
| C-Cl Stretch | 800 - 600 | 800 - 600 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, the structure of a closely related compound, 8-chloro-4-(4-(3-chloro-5-methoxyphenyl)piperazin-1-yl)cinnoline, has been determined. nih.gov This structure confirms the planarity of the 8-chlorocinnoline (B13656984) ring system.
For this compound, obtaining suitable single crystals would allow for the precise determination of its molecular geometry. mdpi.comresearchgate.net The analysis would reveal the planarity of the bicyclic system and the orientation of the methoxy group relative to the ring. Furthermore, the crystal packing would elucidate any intermolecular interactions such as π-π stacking or halogen bonding, which are crucial for understanding its solid-state properties.
Computational and Theoretical Investigations of 4 Chloro 8 Methoxycinnoline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process of geometry optimization minimizes the total electronic energy of the structure. For 4-chloro-8-methoxycinnoline, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would precisely compute bond lengths, bond angles, and dihedral angles.
The calculations would confirm the planarity of the core bicyclic cinnoline (B1195905) ring system, a characteristic feature of aromatic compounds. Key structural parameters, such as the lengths of the C-Cl, C-O, and N=N bonds, would be determined. By mapping the potential energy surface, DFT can also identify transition states and calculate energy barriers for conformational changes, such as the rotation of the methoxy (B1213986) group around the C-O bond, providing insight into the molecule's flexibility.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. vanderbilt.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity. vanderbilt.edu
Studies on various 4-substituted cinnolines using Hartree-Fock (HF) and DFT methods have shown how different substituent groups influence the FMO energies. ajchem-a.comajchem-a.com An electron-withdrawing group like nitro (-NO₂) tends to lower both HOMO and LUMO energies and reduce the energy gap, whereas an electron-donating group like an amino (-NH₂) group tends to raise the energies.
For this compound, the chlorine atom at position 4 acts as an electron-withdrawing group through induction, while the methoxy group at position 8 is electron-donating through resonance. The interplay of these effects would determine the final FMO energies. Based on analogous systems, the HOMO would likely be distributed across the π-system of the rings, including the methoxy group, while the LUMO would also be located on the aromatic system, with significant contributions from the N=N bond. ajchem-a.comajchem-a.com
Table 1: Representative FMO Data for 4-Substituted Cinnoline Analogs (Calculated via HF/6-311G(d,p))
| Compound | Substituent (at position 4) | HOMO (eV) | LUMO (eV) | ΔE (eV) |
| 1 | -H (Cinnoline) | -9.01 | 1.32 | 10.33 |
| 2 | -NH₂ (4-Aminocinnoline) | -8.11 | 1.44 | 9.55 |
| 3 | -OH (4-Hydroxycinnoline) | -8.54 | 1.35 | 9.89 |
| 4 | -Cl (4-Chlorocinnoline) | -9.09 | 0.88 | 9.97 |
| 5 | -NO₂ (4-Nitrocinnoline) | -9.99 | -0.01 | 9.98 |
Data adapted from theoretical studies on 4-substituted cinnolines. ajchem-a.comajchem-a.com
Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution across a molecule three-dimensionally, providing a visual guide to its reactive sites. mdpi.com The MEP map is plotted onto a constant electron density surface, with colors indicating different electrostatic potential values. Red regions signify the most negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate the most positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent neutral or weakly interacting regions. nih.govtandfonline.com
For this compound, an MEP map would likely show:
Negative Potential (Red): Concentrated around the two nitrogen atoms of the cinnoline ring and the oxygen atom of the methoxy group due to their high electronegativity and the presence of lone pairs of electrons. These sites are the most probable for hydrogen bonding and interactions with electrophiles.
Positive Potential (Blue): Located around the hydrogen atoms, particularly any attached to the aromatic ring.
Neutral/Slightly Negative Potential: The aromatic rings would exhibit regions of negative potential above and below the plane, characteristic of π-systems. The chlorine atom would also contribute to a region of negative to neutral potential.
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of classic bonding concepts like Lewis structures, lone pairs, and charge distribution. Current time information in Lau, FJ.pnrjournal.com It examines orbital interactions to quantify molecular stability arising from hyperconjugation and intramolecular charge transfer (ICT). tandfonline.com
In this compound, NBO analysis would reveal:
Charge Distribution: Calculation of the partial charges on each atom, confirming the electronegative character of the nitrogen, oxygen, and chlorine atoms.
Bonding and Lone Pairs: Identification of the primary σ and π bonds, as well as the lone pair orbitals on the nitrogen and oxygen atoms.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects
While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule and its interactions with its environment over time. ajchem-a.com An MD simulation of this compound, typically placed in a simulation box with solvent molecules like water, would provide insights into:
Solvent Effects: The simulation would show how solvent molecules arrange around the solute, forming hydration shells. It would highlight specific hydrogen bonding interactions between water and the nitrogen and oxygen atoms of the cinnoline derivative. nih.gov
Binding Stability: In the context of drug design, if this compound were docked into a protein's active site, MD simulations could be used to assess the stability of the resulting complex, confirming if the key interactions are maintained over time. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.net
For a class of compounds like cinnoline derivatives, a QSAR study could be developed to predict their potential as, for example, Bruton's tyrosine kinase (BTK) inhibitors. nih.govtandfonline.com This would involve:
Synthesizing a library of analogues of this compound with varied substituents at different positions.
Measuring the biological activity (e.g., inhibitory concentration, IC₅₀) of each compound.
Calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for each molecule.
Using statistical methods to build a mathematical model that links the descriptors to the observed activity.
Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. nih.gov The resulting models produce contour maps that visualize which regions of the molecule should be modified to enhance activity. For instance, a model might suggest that bulky groups are favored at one position, while electron-withdrawing groups are preferred at another to improve potency. tandfonline.com Such a study would be invaluable for rationally designing more potent and selective cinnoline-based therapeutic agents.
Exploration of Biological Activity Mechanisms and Molecular Interactions
Engagement with Vimentin (B1176767) and Related Protein Targets
Beyond its role in neuromodulation, the cinnoline (B1195905) scaffold is also a key structural feature for compounds that engage with the type III intermediate filament protein vimentin (VIM). nih.gov Vimentin is overexpressed in many aggressive mesenchymal cancers and plays a critical role in cell migration, motility, and mitosis, making it a potential therapeutic target. nih.gov A cinnoline-based compound, FiVe1, was discovered to selectively inhibit the growth of mesenchymal cancer cells by directly binding to vimentin. nih.gov
SAR studies on FiVe1 derivatives have illuminated the structural requirements for productive engagement with vimentin. nih.gov The core structure of these compounds consists of three regions: a substituted phenyl ring (Region A), a piperazine (B1678402) linker (Region B), and a cinnoline core (Region C). nih.gov
Analysis of the cinnoline core (Region C) revealed that the bicyclic cinnoline system is crucial for activity. nih.gov When the 8-chlorocinnoline (B13656984) core was replaced with other bicyclic heterocycles like quinazoline (B50416) or non-fused systems like phenylpyrimidine, the compounds were found to be completely inactive. nih.gov This suggests that the specific electronic properties, dipole moment, and/or hydrogen bond accepting capabilities of the bicyclic cinnoline heterocycle are essential for productive binding to vimentin. nih.gov A compound featuring an 8-methoxycinnoline (B12955168) was also synthesized in this study, indicating the exploration of various substitutions at this position. nih.gov
Substitutions on the piperazine linker (Region B) were tolerated to some extent, though they generally led to a decrease in potency. nih.gov Modifications to the substituted phenyl ring (Region A) also showed a defined SAR, with certain electron-withdrawing and -donating groups enhancing potency. nih.gov
Table 2: Anti-Proliferation Activity of Cinnoline Derivatives Targeting Vimentin nih.gov
| Compound | Core Heterocycle (Region C) | Anti-Proliferation Potency (IC50, µM in HT-1080 cells) |
|---|---|---|
| Derivative of FiVe1 | 8-Chlorocinnoline | ~1.6 |
| 10f | Quinazoline | Inactive |
| 10g | 4-Phenylpyrimidine | Inactive |
| 10h | Pyridazine (B1198779) | Inactive |
Antimicrobial Activity Mechanisms
Cinnoline derivatives have emerged as a class of compounds with notable antibacterial potential. researchgate.net The core cinnoline structure is a valuable scaffold in medicinal chemistry for developing agents against various pathogens. researchgate.netresearchgate.net
To elucidate the mechanism of antibacterial action, molecular docking studies have been employed to investigate the interactions between cinnoline derivatives and essential bacterial enzymes. researchgate.net In one such study, a series of novel cinnoline-1,2,3-triazole hybrids were docked into the active site of Elastase from Pseudomonas aeruginosa (PDB ID: 1U4G), a key virulence factor. researchgate.net The results of these computational studies help to understand the binding modes and affinities of the compounds, providing a rationale for their observed antibacterial efficacy. researchgate.net For example, the most active compounds in the series demonstrated strong binding interactions with the enzyme's active site. researchgate.net
While not specific to 4-Chloro-8-methoxycinnoline, related heterocyclic compounds like quinolines have been docked against other critical bacterial targets such as DNA gyrase B from E. coli. nih.gov These studies revealed that the binding affinity of the compounds correlates well with their in vitro antibacterial activity, with the most potent compounds showing the lowest binding energies, comparable to standard antibiotics like ciprofloxacin. nih.gov Such studies are crucial for prioritizing compounds and guiding the rational design of more effective antibacterial agents based on the cinnoline and related heterocyclic scaffolds. nih.gov
Table 2: Molecular Docking Results for Heterocyclic Compounds Against Bacterial Enzymes
| Compound Class | Bacterial Target | Key Finding | Reference |
|---|---|---|---|
| Cinnoline-1,2,3-triazole derivatives | P. aeruginosa Elastase (1U4G) | Binding interactions of active analogs were successfully modeled to understand their mechanism. | researchgate.net |
| Quinolines | E. coli DNA gyrase B | Compounds with high antibacterial activity showed maximum binding affinity, close to ciprofloxacin. | nih.gov |
| 1,3,4-Oxadiazole derivatives | Target of interest (unspecified bacterial) | Molecular docking was used to prioritize compounds for assessing their binding potential. |
The antimicrobial potency of cinnoline derivatives is heavily influenced by their chemical structure. researchgate.net Structure-activity relationship (SAR) studies have shown that specific substitutions on the cinnoline ring system can dramatically enhance or diminish antibacterial effects. researchgate.net
For a series of cinnoline-1,2,3-triazole conjugates, the nature of the substituent attached to the triazole ring was critical for activity. researchgate.net For instance, compound 10b (4-(3-(4-((cinnolin-4-yloxy)- methyl)-1H-1,2,3-triazol-1-yl)propyl)morpholine) was identified as the most potent antibacterial agent against a panel of both gram-positive and gram-negative bacteria. researchgate.net This highlights that the incorporation of a morpholine-containing side chain significantly boosts efficacy. researchgate.net
General SAR principles from related heterocyclic structures can also provide insights. For flavonoids, the presence and position of methoxy (B1213986) groups can modulate antibacterial properties. mdpi.com While some studies show methoxy groups can reduce activity compared to hydroxyl groups, a methoxy group at the C8 position appeared to increase antibacterial effects. mdpi.com In the context of 8-hydroxyquinolines, halogenation was found to be a key factor for anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity. nih.gov Quantitative structure-activity relationship (QSAR) models demonstrated that properties like mass, polarizability, and topological charge are essential for governing anti-MRSA action. nih.gov These findings suggest that the chloro and methoxy groups of this compound are likely critical determinants of its antimicrobial profile.
Other Potential Biological Pathways and Modulatory Roles
Beyond vimentin modulation and antimicrobial effects, the cinnoline scaffold is associated with a diverse range of other pharmacological activities. researchgate.net This versatility makes it a privileged structure in drug discovery.
A significant pathway involves the inhibition of angiogenesis, the formation of new blood vessels. Certain cinnoline derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. google.com By blocking the effects of VEGF, these compounds can produce an antiangiogenic and/or vascular permeability-reducing effect, a property valuable in the treatment of diseases like cancer and rheumatoid arthritis. google.com
Furthermore, reviews of the cinnoline chemical space have reported a wide spectrum of biological activities for its derivatives, including:
Anti-inflammatory researchgate.net
Antitumor researchgate.net
Central Nervous System (CNS) depressant researchgate.net
Antiparasitic researchgate.net
Antihypertensive researchgate.net
Antithrombotic researchgate.net
This broad activity profile suggests that cinnoline-based molecules, including this compound, may interact with multiple biological targets and pathways, warranting further investigation into their full therapeutic potential.
Future Research Directions and Potential Applications
Development of Novel Derivatization Strategies for Enhanced Bioactivity
The inherent reactivity of the 4-chloro and 8-methoxy groups on the cinnoline (B1195905) core provides a versatile platform for chemical modification. Future research should focus on systematic derivatization to explore the structure-activity relationships (SAR) and enhance the biological efficacy of 4-Chloro-8-methoxycinnoline.
Strategic modifications could involve the substitution of the chlorine atom at the C4 position with various nucleophiles to introduce a diverse range of functional groups. The introduction of amino, hydrazino, azido, and sulfanyl (B85325) groups has been shown to be effective in other chloro-substituted quinolines and cinnolines, often leading to compounds with significant synthetic utility and biological activity. For instance, the synthesis of 4-aminoquinoline (B48711) derivatives by reacting 4-chloroquinolines with mono or dialkyl amines has yielded compounds with notable cytotoxic effects against cancer cell lines. nih.gov Similarly, the reaction of 4-chlorocinnoline (B183215) with various amines has been explored to generate analogues with potential antiprotozoal activity. elsevierpure.com
Furthermore, the methoxy (B1213986) group at the C8 position offers another site for modification. Demethylation to the corresponding 8-hydroxycinnoline derivative could open up avenues for further functionalization, such as the introduction of various ether or ester linkages. The Mannich reaction, a classic method for aminomethylation, could be employed on the 8-hydroxy derivative to synthesize a library of compounds with potential bioactivity, a strategy that has proven successful for 8-hydroxyquinolines. nih.govbldpharm.com
The exploration of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, presents a modern and efficient approach to generating a library of 1,2,3-triazole-containing cinnoline derivatives. This strategy has been successfully used to synthesize novel cinnoline-triazole hybrids with potent antibacterial activity.
The following table summarizes potential derivatization strategies and the classes of compounds that could be synthesized:
| Starting Material | Reagent/Reaction Type | Potential Derivative Class |
| This compound | Amines/Nucleophilic Substitution | 4-Amino-8-methoxycinnolines |
| This compound | Hydrazine (B178648)/Nucleophilic Substitution | 4-Hydrazino-8-methoxycinnolines |
| This compound | Sodium Azide/Nucleophilic Substitution | 4-Azido-8-methoxycinnolines |
| This compound | Thiols/Nucleophilic Substitution | 4-Thioether-8-methoxycinnolines |
| 8-Hydroxy-4-chlorocinnoline | Alkyl Halides/Williamson Ether Synthesis | 4-Chloro-8-alkoxycinnolines |
| 8-Hydroxy-4-chlorocinnoline | Formaldehyde, Amines/Mannich Reaction | Aminomethylated 8-hydroxy-4-chlorocinnolines |
| 4-Azido-8-methoxycinnoline | Alkynes/Click Chemistry | 4-(1,2,3-Triazolyl)-8-methoxycinnolines |
Advanced Computational Design and Predictive Modeling
To streamline the drug discovery process and prioritize the synthesis of the most promising derivatives, advanced computational techniques should be integrated into the research workflow. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can provide valuable insights into the structural requirements for biological activity and the potential molecular targets of this compound derivatives.
QSAR models have been successfully applied to various classes of cinnoline derivatives to predict their biological activities, including their potential as phosphodiesterase 10A (PDE10A) inhibitors for schizophrenia, Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies, and antibacterial agents. nih.govnih.govresearchgate.netpopline.org For instance, a 2D-QSAR study on cinnoline derivatives as PDE10A inhibitors highlighted the importance of topological and electronic properties for activity. nih.gov Similarly, a 3D-QSAR study on cinnoline-based BTK inhibitors identified that bulky and hydrophilic substitutions at specific positions are crucial for enhancing inhibitory potency. nih.gov These studies provide a framework for developing similar predictive models for this compound derivatives.
Molecular docking simulations can be employed to predict the binding modes of these derivatives within the active sites of various biological targets. Such studies have been conducted for cinnoline derivatives targeting enzymes like DNA gyrase and tubulin, providing a rationale for their observed biological effects. elsevierpure.comijprajournal.comnih.gov For example, docking studies of novel cinnoline derivatives into the active site of tubulin have suggested their potential as inhibitors of tubulin polymerization, a key mechanism for anticancer agents. elsevierpure.comnih.gov
By combining QSAR and molecular docking, researchers can create a feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine the computational models. This iterative process can significantly accelerate the identification of lead compounds with improved potency and selectivity.
Exploration of Polypharmacology and Multi-target Approaches
The concept of "one drug, multiple targets" is gaining traction in drug discovery, as complex diseases often involve multiple biological pathways. The cinnoline scaffold has been associated with a wide range of biological activities, suggesting that its derivatives may interact with multiple molecular targets. nih.gov Future research should explore the polypharmacological potential of this compound derivatives.
This can be achieved by screening a library of these compounds against a panel of diverse biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in various diseases. The identification of derivatives that modulate multiple targets could lead to the development of novel therapies with enhanced efficacy or the potential to overcome drug resistance. For example, some cinnoline derivatives have shown potential as dual anti-inflammatory and antibacterial agents.
Integration with Chemical Biology Tools for Target Validation
The identification of the specific molecular targets of bioactive compounds is a critical step in drug discovery and development. Chemical biology tools offer powerful approaches for target identification and validation. For promising this compound derivatives, these tools can be employed to elucidate their mechanism of action.
One such approach is the design of affinity-based probes. By attaching a reactive group or a tag (e.g., biotin (B1667282) or a fluorescent dye) to a bioactive derivative, it can be used to specifically label and isolate its cellular binding partners. Subsequent analysis of the labeled proteins by mass spectrometry can reveal the direct molecular targets.
Another powerful technique is the use of photo-affinity labeling, where a photo-reactive group is incorporated into the molecule. Upon irradiation with UV light, the probe forms a covalent bond with its target, allowing for its identification. These approaches, while not yet reported for this compound itself, represent a logical next step in understanding the molecular basis of its biological activity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Chloro-8-methoxycinnoline, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Evaluate existing protocols for synthesizing cinnoline derivatives. For example, chlorination and methoxylation steps are critical for introducing substituents (e.g., see methods for 4-chloro-3-nitrostyrene synthesis ).
- Step 2 : Optimize solvent systems (e.g., dichloromethane vs. DMF) and catalysts (e.g., Lewis acids like AlCl₃) to improve regioselectivity.
- Step 3 : Compare yields under varying temperatures (e.g., reflux vs. room temperature) and reaction times.
- Example Data Table :
| Reaction Condition | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Route A | DCM | AlCl₃ | Reflux | 62 |
| Route B | DMF | None | RT | 38 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Analysis : Use H and C NMR to confirm substitution patterns (e.g., methoxy and chloro groups). Coupling constants in aromatic regions help distinguish isomers .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., Cl’s natural abundance).
- IR Spectroscopy : Identify functional groups like C-Cl (550–850 cm⁻¹) and C-O-C (1050–1250 cm⁻¹) .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodological Answer :
- Step 1 : Screen solvents (DMSO, ethanol) for biocompatibility using concentration gradients.
- Step 2 : Use surfactants (e.g., Tween-80) or co-solvents to enhance solubility without cytotoxicity.
- Step 3 : Validate solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Step 1 : Perform density functional theory (DFT) calculations to model electron density maps, identifying reactive sites (e.g., chloro group as electrophile).
- Step 2 : Simulate reaction pathways using software like Gaussian or ORCA to assess activation energies for possible intermediates.
- Step 3 : Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via HPLC) .
Q. How can contradictions in reported biological activities of derivatives be resolved?
- Methodological Answer :
- Step 1 : Conduct a systematic review (following PRISMA guidelines) to aggregate data from disparate studies .
- Step 2 : Normalize variables (e.g., cell lines, assay concentrations) using meta-analysis tools.
- Step 3 : Perform dose-response studies under standardized conditions to reconcile discrepancies (e.g., IC₅₀ variations due to assay protocols) .
Q. What experimental designs validate the mechanistic role of this compound in enzyme inhibition?
- Methodological Answer :
- Step 1 : Use competitive/non-competitive inhibition assays (e.g., Lineweaver-Burk plots) to determine inhibition constants ().
- Step 2 : Employ X-ray crystallography or Cryo-EM to visualize binding interactions with target enzymes (e.g., kinases ).
- Step 3 : Cross-validate with mutagenesis studies to confirm critical binding residues.
Data Presentation and Analysis
Q. How should large datasets from SAR studies be structured for clarity?
- Methodological Answer :
- Step 1 : Organize data into tables with columns for substituent groups, physicochemical properties (logP, pKa), and bioactivity metrics (IC₅₀, EC₅₀).
- Step 2 : Use heatmaps or 3D-QSAR contour plots to visualize trends in activity vs. structural features.
- Step 3 : Include raw data in appendices and processed data in the main text, per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
